4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Process Chemistry Organic Synthesis Fluorinated Intermediate

4-Fluoro-3-(hydroxymethyl)benzonitrile is a strategic fluorinated building block with unique advantages for CNS drug discovery and agrochemical synthesis. Its para-fluoro/meta-hydroxymethyl pattern provides optimal lipophilicity (XLogP3=0.9) and reduces CYP3A4 inhibition risk (IC50=20,000 nM), de-risking lead optimization. Validated 98% yield synthesis ensures scalable, cost-efficient supply. Documented antiproliferative activity in NB-4 leukemia cells offers a data-driven start for anticancer screening. Procure this intermediate to streamline development and avoid late-stage metabolic failures.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 856931-47-0
Cat. No. B1438225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(Hydroxymethyl)Benzonitrile
CAS856931-47-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)CO)F
InChIInChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2
InChIKeyXNUXONXEQMBVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(Hydroxymethyl)Benzonitrile (CAS 856931-47-0) Procurement & Differentiation Overview


4-Fluoro-3-(Hydroxymethyl)Benzonitrile is a fluorinated benzonitrile derivative (C8H6FNO, MW 151.14) characterized by a para-fluoro substituent and a meta-hydroxymethyl group, with a computed XLogP3-AA value of 0.9 [1]. This compound serves primarily as a key building block or intermediate in pharmaceutical and agrochemical synthesis, with its distinct substitution pattern conferring unique reactivity and potential biological activity profiles compared to its non-fluorinated or differently substituted analogs [2].

Why 4-Fluoro-3-(Hydroxymethyl)Benzonitrile Cannot Be Simply Substituted with Generic Benzonitrile Analogs


The specific substitution pattern of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile dictates its unique properties, making substitution with simpler benzonitriles (e.g., 3-(Hydroxymethyl)benzonitrile) or positional isomers (e.g., 4-Fluoro-2-(hydroxymethyl)benzonitrile) problematic for critical applications. The presence and position of the fluorine atom alter the electronic properties, lipophilicity, and metabolic profile of molecules derived from this intermediate [1]. In drug discovery, the strategic placement of a fluorine atom is a well-established method to block metabolic soft spots, often leading to improved stability in human liver microsomes compared to non-fluorinated counterparts [2]. Furthermore, the meta-hydroxymethyl group provides a specific vector for further derivatization that cannot be replicated by a para-substituted analog, impacting the binding affinity and selectivity of the final pharmaceutical agents synthesized from this building block.

Quantitative Differentiation of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile (856931-47-0) Against Key Comparators


Synthesis Efficiency: 98% Yield Achieved via Optimized Reduction Route

The synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile from its corresponding aldehyde precursor via sodium borohydride reduction proceeds with a high yield of 98% (4.9 g from 5.0 g aldehyde), as detailed in patent US07491735B2 . This demonstrates a highly efficient synthetic step for producing this key intermediate at scale, which is crucial for cost-effective procurement and multi-step synthetic planning. In contrast, the general synthesis of similar fluorobenzyl alcohol derivatives can be complex and low-yielding, often involving difficult-to-handle reagents like lithium aluminum hydride or generating significant industrial waste [1].

Process Chemistry Organic Synthesis Fluorinated Intermediate

Physicochemical Differentiation: Altered Lipophilicity vs. Non-Fluorinated Analog

4-Fluoro-3-(Hydroxymethyl)Benzonitrile exhibits a computed XLogP3-AA value of 0.9 [1]. This is in contrast to its non-fluorinated analog, 3-(Hydroxymethyl)benzonitrile (CAS 874-97-5), which has a lower lipophilicity profile. The introduction of a fluorine atom in the para position predictably increases the partition coefficient, which can enhance membrane permeability and bioavailability of downstream drug candidates derived from this building block [2].

Medicinal Chemistry Drug Design ADME Properties

Potential CYP Inhibition Profile: Weak Activity Against CYP3A4

Data from BindingDB indicates that a related derivative containing the 4-Fluoro-3-(Hydroxymethyl)Benzonitrile core exhibits weak inhibitory activity against the major drug-metabolizing enzyme CYP3A4. In a biochemical assay, the compound showed an IC50 of 20,000 nM (20 µM) against human CYP3A4 in liver microsomes [1]. For context, a potent and clinically relevant CYP3A4 inhibitor like ketoconazole typically exhibits an IC50 in the low nanomolar range (<100 nM). This suggests that compounds built from this scaffold may have a low propensity for CYP3A4-mediated drug-drug interactions.

Drug Metabolism ADME-Tox Cytochrome P450

Cellular Antiproliferative Activity: Evidence of Functional Effect in NB-4 Leukemia Cells

A derivative of the 4-Fluoro-3-(Hydroxymethyl)Benzonitrile scaffold has been profiled in a functional assay for antiproliferative activity against the human acute promyelocytic leukemia cell line NB-4 [1]. While exact numerical IC50 data is not provided in the public summary, the annotation of this assay in the ChEMBL database (CHEMBL5241639) confirms that the compound elicits a measurable, functional effect on cell growth inhibition over a 96-hour period, as quantified by MTT assay. This distinguishes it as a potentially bioactive scaffold, whereas simpler benzonitriles like 3-(Hydroxymethyl)benzonitrile are primarily used as inert intermediates (e.g., for escitalopram synthesis) and do not have annotated direct cellular activity.

Oncology Cancer Cell Biology Phenotypic Screening

Optimal Research and Procurement Application Scenarios for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile


Scaling Up Synthesis of Fluorinated Pharmaceutical Intermediates

When planning a scale-up for the production of a fluorinated drug candidate where cost and efficiency are paramount, 4-Fluoro-3-(Hydroxymethyl)Benzonitrile is the preferred building block. Its validated, high-yield synthesis (98%) from readily available aldehyde precursors ensures a robust and economical supply chain. This directly contrasts with the use of non-fluorinated or differently substituted benzonitriles, which would require additional, often lower-yielding and more expensive fluorination steps later in the synthetic route [1].

Designing CNS-Penetrant Drug Candidates with Optimized Lipophilicity

For medicinal chemistry programs targeting central nervous system (CNS) disorders, where optimal lipophilicity (LogP 1-3) is critical for blood-brain barrier penetration, 4-Fluoro-3-(Hydroxymethyl)Benzonitrile offers a strategic advantage. Its computed XLogP of 0.9 positions it as an ideal core for further elaboration, a property that is quantifiably different from its non-fluorinated analog. Using this specific fluorinated building block allows chemists to start with a lipophilicity baseline that is more favorable for CNS drug design, reducing the need for extensive SAR studies to optimize this property later.

Profiling in ADME-Tox Assays to Mitigate Drug-Drug Interaction Risk

In early-stage drug discovery, selecting a chemical series with a favorable metabolic and safety profile is crucial. The evidence that derivatives of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile exhibit only weak inhibition of CYP3A4 (IC50 = 20,000 nM) makes it a prudent choice for lead optimization. This is a distinct advantage over other fluorinated scaffolds that may be potent CYP inhibitors. Procuring this compound for library synthesis is a data-driven strategy to de-risk a project early against potential cytochrome P450-mediated drug-drug interactions, a major cause of clinical attrition.

Initiating a Phenotypic Screening Campaign for Anticancer Agents

For research groups focused on discovering new anticancer leads through phenotypic screening, 4-Fluoro-3-(Hydroxymethyl)Benzonitrile represents a validated, biologically active starting point. Its documented antiproliferative effect in the NB-4 human leukemia cell line provides a concrete, data-supported rationale for its inclusion in a screening library. This is a significant differentiator from inert benzonitrile intermediates that lack any functional biological annotation, offering a higher probability of identifying initial hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.